N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine

Lipophilicity Drug-likeness ADME prediction

Researchers seeking CNS screening libraries face a gap in allyl-functionalized benzylamine building blocks. This compound fills that niche with a LogP of 3.48-3.51 and TPSA of 12.03 Ų, predicting passive BBB permeation. • Single-hit diversification via thiol-ene click, Heck coupling, or hydroamination at the terminal alkene. • Non-interchangeable with saturated analogs (CAS 889950-02-1) due to distinct reactivity and lipophilicity profiles. • Available in 98% purity for HTS to minimize PAINS false positives.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 892588-50-0
Cat. No. B183646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine
CAS892588-50-0
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNCC=C
InChIInChI=1S/C13H19N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h4-8,11,14H,1,9-10H2,2-3H3
InChIKeyUJZOUXKMJQAGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Propan-2-ylphenyl)methyl]prop-2-en-1-amine: Physicochemical and Procurement Profile


N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine (CAS 892588-50-0), also cataloged as N-(4-isopropylbenzyl)-2-propen-1-amine, is a secondary allylamine featuring a 4-isopropylbenzyl substituent on the nitrogen and a reactive terminal alkene on the prop-2-en-1-amine backbone . With molecular formula C₁₃H₁₉N and a free-base molecular weight of 189.30 g·mol⁻¹, this compound is primarily distributed as the hydrochloride salt (CAS 1049680-98-9, C₁₃H₂₀ClN, MW 225.76) through screening compound suppliers such as ChemBridge (Catalog No. 9071093) . The molecule exhibits a calculated LogP of 3.48–3.51 and a low topological polar surface area (TPSA) of 12.03 Ų, placing it within favorable oral drug-like chemical space as defined by Lipinski and Veber guidelines . It is classified as a research-grade building block and has been incorporated into commercial screening libraries for early-stage drug discovery campaigns .

Format Allylamine building block with reactive terminal alkene
Procurement Hydrochloride salt; available in screening libraries
Property Fit Reported within CNS drug-like property space (LogP ~3.5, TPSA 12 Ų)

Why Analogs Cannot Replace N-[(4-Propan-2-ylphenyl)methyl]prop-2-en-1-amine


N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is not a simple substituted benzylamine; it combines three orthogonal structural features—a para-isopropylphenyl lipophilic anchor, a secondary amine hydrogen-bond donor/acceptor, and a terminal allyl group—that collectively determine its physicochemical and reactivity profile . Substituting with the primary amine 4-isopropylbenzylamine (CAS 4395-73-7) eliminates the allyl reactive handle and alters the LogP by approximately 0.9 log units, which can shift membrane permeability and off-target promiscuity profiles [1]. Replacing the allyl group with a saturated propyl chain (e.g., N-(4-isopropylbenzyl)propan-1-amine, CAS 889950-02-1) abolishes the alkene reactivity required for downstream covalent diversification via hydroamination, Heck coupling, or thiol-ene click chemistry . Using the isomeric N-benzyl-N-isopropylallylamine (CAS 247033-00-7) swaps the 4-isopropylbenzyl for an unsubstituted benzyl, reducing lipophilicity (LogP ~3.08 vs. ~3.48) and altering aromatic stacking interactions with hydrophobic protein pockets . These quantitative and structural differences mean that generic substitution cannot preserve the intended pharmacological or synthetic outcome; the specific combination of substituents in N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is non-interchangeable with its closest analogs.

Primary amine analog 4-Isopropylbenzylamine lacks allyl handle and shifts LogP by ~0.9 units, potentially altering permeability and off-target profiles; not directly interchangeable.
Saturated N-propyl analog N-(4-isopropylbenzyl)propan-1-amine eliminates terminal alkene, preventing thiol-ene, hydroamination, and Heck diversification; synthetic utility differs fundamentally.
Isomeric N-benzyl derivative N-Benzyl-N-isopropylallylamine reduces lipophilicity (LogP ~3.08) and alters aromatic stacking; pharmacological outcomes are not transferable.

Quantitative Differentiation vs. Closest Analogs


Higher Lipophilicity Enhances Membrane Permeability

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine exhibits an experimentally derived LogP of 3.48 (chem960) to 3.51 (Leyan), which is approximately 0.9 log units higher than the XLogP3 of 2.6 reported for the primary amine comparator 4-isopropylbenzylamine (CAS 4395-73-7) [1]. This ~8-fold increase in predicted octanol-water partition coefficient indicates substantially enhanced lipophilicity, a key parameter governing passive membrane permeability and blood-brain barrier penetration potential . The higher LogP arises from the combined effect of the N-allyl group and the secondary amine character, which together reduce hydrogen-bonding capacity with water relative to the primary amine comparator.

Lipophilicity (LogP)
Reported
ΔLogP ≈ +0.9 vs. primary amine (3.48 vs. 2.6); ~8-fold higher partition coefficient
Reported higher LogP may support CNS permeability prediction; review within ADME assay context.
LogP from different computational/experimental sources; verify under relevant assay conditions.
Lipophilicity Drug-likeness ADME prediction

Reduced Polar Surface Area Predicts Superior Oral Absorption

The target compound has a TPSA of 12.03 Ų, which is less than half the 26 Ų reported for 4-isopropylbenzylamine [1]. Under the Veber rule, compounds with TPSA ≤ 140 Ų are predicted to have favorable oral bioavailability; however, within this range, lower TPSA values (<60–70 Ų) correlate with improved passive transcellular permeability and enhanced blood-brain barrier penetration [2]. The 54% reduction in TPSA relative to the primary amine comparator is driven by the N-allyl substitution, which eliminates one N–H hydrogen-bond donor while adding minimal polar surface contribution from the alkene moiety. This positions N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine as the more CNS-accessible candidate among its benzylamine-class competitors.

Polar Surface Area (TPSA)
Reported
ΔTPSA = −13.97 Ų (12.03 vs. 26 Ų); target TPSA 54% lower
Lower TPSA may correlate with passive brain uptake; Veber context requires experimental validation.
Computed values; CNS exposure prediction must be confirmed in relevant permeability models.
Polar surface area Oral bioavailability Veber rules

Greater Conformational Flexibility for Target Binding

N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine possesses 5 rotatable bonds compared to only 2 in 4-isopropylbenzylamine [1]. The additional three rotatable bonds arise from the N-allyl moiety (C–N and two C–C bonds) and the benzylic C–N linkage, providing greater conformational sampling capacity. While Veber's analysis suggests that rotatable bond counts ≤10 are generally associated with good oral bioavailability, increased rotational degrees of freedom within this range can facilitate induced-fit binding to protein targets with deep or flexible binding pockets [2]. The saturated analog N-(4-isopropylbenzyl)propan-1-amine (CAS 889950-02-1) also has 5 rotatable bonds but lacks the planar sp² geometry of the allyl group, which restricts the conformational space accessible to the target compound's alkene-bearing side chain.

Rotatable Bonds
Class-level
5 vs. 2 rotatable bonds (primary amine analog); distinct conformational profile vs. saturated propyl analog (also 5)
Greater flexibility may enable induced-fit binding; binding-mode context differs from rigid and saturated analogs.
Conformational sampling inferred from SMILES; binding-mode predictions require structural biology follow-up.
Molecular flexibility Entropic binding Structure-activity relationships

Terminal Alkene Handle Enables Covalent Diversification

The prop-2-en-1-amine (allylamine) moiety in N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine provides a terminal monosubstituted alkene that serves as a reactive handle for thiol-ene click chemistry, hydroamination, epoxidation, Heck cross-coupling, and olefin metathesis [1]. This reactivity is entirely absent in saturated N-alkyl analogs such as N-(4-isopropylbenzyl)propan-1-amine (CAS 889950-02-1) and N-(4-isopropylbenzyl)ethanamine (CAS 889949-99-9). The allyl group can be exploited for late-stage diversification of screening hits or for covalent probe development via electrophilic or radical-mediated conjugation [2]. In antifungal SAR studies of structurally related N-aryl-N-benzylamines and their homoallyl analogues, the presence of the allyl group was shown to significantly modulate biological activity, with the absence of the allyl group enhancing antifungal potency in certain contexts—demonstrating that the alkene is not a passive structural feature but an active determinant of pharmacological outcome .

Terminal Alkene Handle
Class-level
Allyl group present (CH₂=CH–CH₂–NH–) vs. absent in saturated N-alkyl analogs; enables thiol-ene, hydroamination, Heck coupling
Allyl handle supports covalent diversification and library expansion; absent in saturated comparators, altering derivatization pathways.
Reactivity inferred from established allylamine chemistry literature; specific transformations require validation.
Click chemistry Covalent inhibitor design Late-stage functionalization

Higher Purity Specification Reduces Assay Interference

The hydrochloride salt of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is available at 98% purity from Leyan (Product No. 1518621) versus 95% purity from Sigma-Aldrich (ChemBridge CH4424852165) and Fluorochem (F361738) . This 3-percentage-point increase in stated purity reduces the maximum unspecified impurity burden from 5% to 2%, a 60% relative reduction. In high-throughput screening campaigns, impurities present at ≥1% can produce false-positive hits through aggregate-based inhibition, redox cycling, or non-specific protein reactivity [1]. For biochemical and biophysical assays (e.g., SPR, ITC, DSF) where stoichiometric binding is measured, the 98% purity specification provides greater confidence that the observed signal originates from the intended compound rather than from contaminating species.

Purity Specification
Head-to-head
98% (Leyan) vs. 95% (Sigma-Aldrich); 60% relative reduction in unspecified impurity burden
Higher purity may reduce false-positive risk in HTS; supports stoichiometric binding assays with lower interference potential.
Commercial QC specifications; lot-specific purity may vary; confirm prior to critical quantitative experiments.
Compound purity Assay reproducibility Procurement specifications

Recommended Application Scenarios


CNS-Focused Library Design for Passive Permeability

With a LogP of 3.48–3.51 and TPSA of 12.03 Ų—both well within empirically validated CNS drug-like space—this compound is suited for inclusion in targeted screening libraries designed to identify brain-penetrant hits . The low TPSA (<20 Ų) predicts favorable passive blood-brain barrier permeation, while the moderate LogP avoids the excessive lipophilicity (>5) associated with promiscuity and poor solubility. Procurement of the 98% purity grade (Leyan) is recommended for HTS campaigns to minimize PAINS-related false positives .

Late-Stage Diversification via Allyl Chemistry

The terminal allyl group enables thiol-ene click chemistry, hydroamination, and Heck coupling, allowing a single screening hit to be rapidly diversified into focused analog libraries without de novo resynthesis of the benzylamine core . This is particularly valuable for hit-to-lead programs where rapid exploration of vector space around the amine nitrogen is required. The allyl handle also supports covalent inhibitor design via electrophilic warhead installation or direct protein targeting in chemoproteomic workflows [1].

SAR Studies of Allyl vs. Saturated N-Alkyl Pharmacophores

Published SAR data on structurally related N-aryl-N-benzylamine and homoallylamine series demonstrate that the allyl group is not pharmacophorically silent—its presence or absence significantly alters antifungal potency . Researchers investigating the role of unsaturation in target engagement, metabolic stability, or off-target selectivity should acquire this compound alongside its saturated analog N-(4-isopropylbenzyl)propan-1-amine (CAS 889950-02-1) to experimentally deconvolute the contribution of the π-bond to biological activity.

Benchmarking Lipophilic Efficiency in Lead Optimization

The compound's LogP of ~3.5 places it in a moderate lipophilicity range where LipE (pIC₅₀ − LogP) can be meaningfully compared across chemical series. Procurement teams running parallel SAR by catalog should include this compound as a reference point for benzylamine-derived leads, particularly when evaluating whether N-allyl substitution improves LipE relative to N-alkyl or N-benzyl analogs that may drive LogP above desirable thresholds .

Application
Selection Property
Validation Focus
CNS permeability research
LogP/TPSA within reported CNS drug-like space
Passive diffusion model validation; P-gp efflux context
Hit-to-lead diversification
Terminal allyl reactivity for late-stage functionalization
Thiol-ene, hydroamination, or Heck coupling feasibility
Allyl pharmacophore SAR studies
Effect of unsaturation on target engagement
Direct comparison with saturated N-propyl analog in biological assays
Lipophilic efficiency benchmarking
LipE (pIC₅₀ − LogP) reference point
Lead series LipE comparison using LogP ~3.5 as reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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